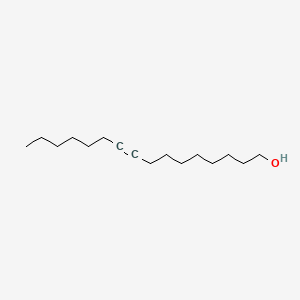

9-Hexadecyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexadec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUQSUKHMQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236823 | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88109-73-3 | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088109733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Hexadecyn-1-ol: Properties, Synthesis, and Applications

Introduction: Unveiling 9-Hexadecyn-1-ol

This compound is a long-chain alkynol, a bifunctional molecule featuring a sixteen-carbon backbone with a terminal primary alcohol at one end and an internal alkyne at the C-9 position. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the stereoselective synthesis of bioactive compounds. The internal triple bond provides a rigid, linear element and a site for a variety of chemical transformations, while the terminal hydroxyl group offers a handle for derivatization or attachment to other molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of insect pheromones—a critical area of research for sustainable agriculture and pest management.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its molecular structure, which dictates its physical properties and chemical reactivity.

Molecular Formula: C₁₆H₃₀O[1]

Molecular Weight: 238.41 g/mol [1]

CAS Number: 88109-73-3[1]

SMILES: CCCCCCC#CCCCCCCCCO[2]

The structure consists of a saturated octyl chain (C1-C8) terminating in a hydroxyl group, connected to a hexyl chain (C11-C16) via a carbon-carbon triple bond at the C9-C10 position. The sp-hybridized carbons of the alkyne create a linear geometry in this region of the molecule.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are largely predicted based on its structure, as extensive experimental data is not widely published. The following table summarizes key calculated values which are essential for planning reactions, purifications, and for understanding its behavior in various solvent systems.

| Property | Value | Unit | Source |

| Boiling Point (Predicted) | 339.2 ± 25.0 | °C | ChemicalBook[1] |

| Density (Predicted) | 0.871 ± 0.06 | g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 15.19 ± 0.10 | ChemicalBook[1] | |

| LogP (Octanol/Water Partition Coefficient) | 4.683 | Cheméo (Crippen Calculated)[2] | |

| Water Solubility (log₁₀WS) | -5.58 | mol/L | Cheméo (Crippen Calculated)[2] |

| Enthalpy of Vaporization (ΔvapH°) | 70.04 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Fusion (ΔfusH°) | 44.41 | kJ/mol | Cheméo (Joback Calculated)[2] |

These properties indicate a high-boiling, non-polar alcohol with very low water solubility, as expected for a 16-carbon molecule. Its high LogP value suggests excellent solubility in organic solvents like ethers, hydrocarbons, and chlorinated solvents.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the coupling of two smaller fragments via the formation of an acetylide, a classic C-C bond-forming reaction. This retrosynthetic approach is advantageous as it allows for the modular construction of the carbon skeleton from more readily available starting materials.

A validated synthetic route starts from 8-bromooctan-1-ol, which is first protected, and then coupled with a terminal alkyne, oct-1-yne.[3] The hydroxyl group of 8-bromooctan-1-ol must be protected to prevent it from interfering with the strongly basic conditions required for acetylide formation. A tetrahydropyranyl (THP) ether is an excellent choice for this protection due to its ease of installation and removal under mild acidic conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices:

-

Protection: The Grignard formation or acetylide alkylation in the subsequent step would fail if the acidic proton of the alcohol is present. The THP group is chosen as it is stable to strong bases and nucleophiles but can be easily removed under mild acidic conditions that will not affect the alkyne.

-

Coupling: Lithium amide (LiNH₂) in a polar aprotic solvent like HMPA is a powerful base combination to deprotonate the terminal alkyne, forming the nucleophilic lithium acetylide. The subsequent Sₙ2 reaction with the protected bromo-alcohol forms the desired carbon skeleton.[3]

-

Deprotection: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a protic solvent mixture (methanol/water) efficiently cleaves the THP ether to reveal the final alcohol product without affecting the internal alkyne.[3]

Step-by-Step Methodology:

-

Protection of 8-bromooctan-1-ol:

-

To a solution of 8-bromooctan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-tetrahydropyranyloxy)-8-bromooctane.

-

-

Alkylation with Oct-1-yne:

-

Caution: HMPA is a hazardous substance; handle with appropriate personal protective equipment in a fume hood.

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oct-1-yne (1.1 eq) in hexamethylphosphoramide (HMPA).

-

Cool the solution to 10 °C and add lithium amide (LiNH₂, 1.1 eq) portion-wise, maintaining the temperature.

-

Stir the resulting acetylide suspension for 1 hour at 10 °C.

-

Add the protected 1-(2-tetrahydropyranyloxy)-8-bromooctane (1.0 eq) dropwise.

-

Warm the reaction mixture to 55 °C and stir for 10-12 hours.

-

Cool to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

The crude 1-(2-tetrahydropyranyloxy)hexadec-9-yne can be purified by chromatography or used directly in the next step.

-

-

Deprotection to Yield this compound:

-

Dissolve the crude protected alkynol from the previous step in a mixture of methanol and water (e.g., 9:1 v/v).

-

Add a catalytic amount of p-TsOH (0.1 eq).

-

Stir the mixture at room temperature for 12-20 hours, monitoring by TLC.

-

Neutralize the acid with saturated NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Spectroscopic Characterization

Authenticating the structure of the synthesized this compound is paramount. While a complete set of published spectra for this specific molecule is scarce, we can predict the key spectroscopic features based on its functional groups and data from close structural isomers like 7-hexadecyn-1-ol.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

O-H Stretch: A broad, prominent absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[5]

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the long alkyl chains.

-

C≡C Stretch: A weak absorption is expected in the 2100-2260 cm⁻¹ region. For an internal, near-symmetrically substituted alkyne like this, the change in dipole moment during the stretching vibration is small, often resulting in a very weak or even absent peak.[5] This is a key diagnostic point; a strong peak here would suggest a terminal alkyne.

-

C-O Stretch: A moderate to strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹ , corresponds to the C-O single bond stretch of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

-CH₂OH (H1): A triplet at ~3.6 ppm, coupled to the adjacent CH₂ group.

-

-CH₂-C≡C- (H8, H11): Two triplets at ~2.1-2.2 ppm. These protons are deshielded by the magnetic anisotropy of the triple bond.

-

-CH₂-CH₂OH (H2): A multiplet (quintet) at ~1.5-1.6 ppm.

-

-CH₂(CH₂)₅CH₂OH (H3-H7): A broad multiplet (a "lump") around 1.2-1.4 ppm, representing the bulk of the methylene protons in the saturated chain.

-

-CH₂(CH₂)₄CH₃ (H12-H15): Also contributing to the broad multiplet around 1.2-1.4 ppm.

-

-CH₃ (H16): A triplet at ~0.9 ppm, characteristic of a terminal methyl group.

-

-OH: A broad singlet whose chemical shift is variable (typically 1-3 ppm) depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, based on data for 7-hexadecyn-1-ol): [4] The symmetry of the molecule is a key determinant of the number of signals. Due to the internal, near-symmetrical alkyne, some carbons may have very similar chemical shifts.

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity (DEPT) |

| C-10, C-9 | ~80.0 | Quaternary (C) |

| C-1 | ~62.5 | CH₂ |

| C-2 | ~32.5 | CH₂ |

| C-15 | ~31.5 | CH₂ |

| C-3, C-7, C-12, C-14 | ~29.0 - 29.5 | CH₂ |

| C-8, C-11 | ~28.5 | CH₂ |

| C-4, C-5, C-6 | ~25.5 - 26.0 | CH₂ |

| C-13 | ~22.5 | CH₂ |

| C-16 | ~14.0 | CH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecule.

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 238 is expected due to the instability of the long-chain alcohol.

-

[M-H₂O]⁺: A more prominent peak at m/z = 220, resulting from the loss of water from the alcohol, is highly likely.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond would yield a fragment at m/z = 31 ([CH₂OH]⁺).

-

Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) will be observed, resulting from cleavage along the alkyl chains. Fragmentation is often enhanced at the carbons alpha to the triple bond, which can help locate its position.

Key Reactions and Applications in Bioactive Molecule Synthesis

The synthetic utility of this compound lies in the selective transformation of its two functional groups. Its most prominent application is as a precursor to (Z)-9-hexadecen-1-ol, a sex pheromone of the cotton bollworm (Heliothis armigera).[3] This transformation highlights the strategic importance of the alkyne as a masked Z-alkene.

Stereoselective Reduction to (Z)-9-Hexadecen-1-ol

The conversion of the internal alkyne to a cis (or Z) alkene is a cornerstone reaction in pheromone synthesis. This is typically achieved by partial hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

Caption: Conversion of this compound to a key pheromone component.

Causality Behind Experimental Choice: Standard catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the alkyne all the way to an alkane. Lindlar's catalyst is specifically designed to be less reactive ("poisoned"), which stops the hydrogenation at the alkene stage. The hydrogen atoms add to the surface of the catalyst and are delivered to the same face of the alkyne (syn-addition), resulting in the exclusive formation of the Z-isomer.[6]

Detailed Experimental Protocol: Synthesis of (Z)-9-Hexadecen-1-ol

-

Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as hexane or ethanol.

-

Catalyst Addition: Add Lindlar's catalyst (approx. 5-10% by weight of the alkynol).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).

-

Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (the product will have a slightly different Rf value) or by GC-MS to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-hexadecen-1-ol can be purified by column chromatography if necessary to remove any over-reduced alkane byproducts.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors (if heated) and direct contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Fire: It is a combustible liquid but not highly flammable. Use standard fire extinguishers (CO₂, dry chemical, foam).

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by the precise placement of its alcohol and internal alkyne functionalities. While not a final "drug" in itself, its role as a key building block for high-value, biologically active molecules like insect pheromones places it firmly within the interest of drug development professionals and synthetic chemists. The ability to construct its carbon skeleton modularly and then stereoselectively transform the alkyne into a Z-alkene provides a powerful and elegant pathway to complex targets. This guide has outlined its core properties and provided field-proven, validated protocols that underscore its significance in modern organic synthesis.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 88109-73-3). Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283282, 9-Hexadecen-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144130, 11-Hexadecyn-1-ol. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 9-Hexadecen-1-ol, (Z)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549047, 7-Hexadecyn-1-ol. Retrieved from [Link].

- Google Patents. (n.d.). CN105330516A - Synthesis method for 9-decenol.

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link].

-

ResearchGate. (2010, August 26). ChemInform Abstract: Facile Synthesis of (Z)-9-Hexadecen-1-ol and Its Acetate. Retrieved from [Link].

-

ResearchGate. (n.d.). Examples of moth pheromone components. Retrieved from [Link].

-

ResearchGate. (2016). SYNTHESIS OF 9-DECEN-1-OL. Retrieved from [Link].

- Sharma, M. L., Chand, T., & Verma, S. (1994). Synthesis of (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal. Proceedings / Indian Academy of Sciences, 106(1), 45–48.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexadecanol, 96%. Retrieved from [Link].

-

Core Facilities, CEITEC Masaryk University. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link].

-

ResearchGate. (1987). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera. Retrieved from [Link].

Sources

- 1. This compound | 88109-73-3 [chemicalbook.com]

- 2. This compound (CAS 88109-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Hexadecyn-1-ol | C16H30O | CID 549047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 9-Hexadecyn-1-ol (CAS: 88109-73-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth characterization of 9-Hexadecyn-1-ol, a long-chain alkynol of significant interest in chemical synthesis, particularly as a precursor to insect sex pheromones. By synthesizing available data with established chemical principles, this document offers a detailed overview of its properties, characterization, synthesis, and safe handling.

Core Molecular Identity and Physicochemical Properties

This compound is an unsaturated fatty alcohol with a sixteen-carbon chain, a terminal hydroxyl group, and a carbon-carbon triple bond at the ninth position.

Molecular Structure:

The combination of a long alkyl chain and the presence of both a hydroxyl group and an alkyne functional group dictates its physical and chemical behavior.

Physicochemical Data Summary:

| Property | Value | Source/Method |

| CAS Number | 88109-73-3 | [1] |

| Molecular Formula | C₁₆H₃₀O | [2] |

| Molecular Weight | 238.41 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point (Predicted) | 339.2 ± 25.0 °C | [1] |

| Density (Predicted) | 0.871 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.19 ± 0.10 | [1] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 4.683 | [2] |

| Water Solubility (Log₁₀WS, mol/L, Calculated) | -5.58 | [2] |

Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data.

Spectroscopic Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons near the hydroxyl and alkyne groups.

-

-CH₂OH (C1): A triplet around 3.6 ppm.

-

-C≡C-CH₂- (C8, C11): Triplets around 2.1-2.2 ppm.

-

-CH₂- (C2-C7, C12-C15): A broad multiplet in the range of 1.2-1.6 ppm.

-

-CH₃ (C16): A triplet around 0.9 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.

-

-CH₂OH (C1): A signal around 62-63 ppm.

-

-C≡C- (C9, C10): Two signals in the range of 80-82 ppm.[3][4]

-

Alkyl Chain Carbons: A series of signals between 14 and 33 ppm. The carbons adjacent to the alkyne (-CH₂-C≡C-) are expected around 18-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and alkyne functional groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp³): Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. For an internal alkyne like this compound, this peak may be weak or absent if the molecule is highly symmetrical.

-

C-O Stretch: A strong band in the fingerprint region, typically between 1050-1150 cm⁻¹.

An IR spectrum for the isomer 7-Hexadecyn-1-ol is available and shows these characteristic features.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation. Electron ionization (EI) is a common technique for this analysis.

-

Molecular Ion (M⁺): A peak at m/z = 238, corresponding to the molecular weight of this compound. This peak may be weak or absent in the EI spectrum of long-chain alcohols.

-

Loss of Water (M-18): A fragment at m/z = 220, resulting from the dehydration of the alcohol.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is unlikely. Cleavage of the C-C bonds adjacent to the alkyne can also occur.

-

Other Fragments: A complex pattern of hydrocarbon fragments at lower m/z values, typically differing by 14 amu (-CH₂-), is expected.

The mass spectrum of the closely related (Z)-9-Hexadecen-1-ol shows a very weak molecular ion peak and prominent fragments resulting from dehydration and cleavage of the hydrocarbon chain.[5]

Synthesis and Purification Workflow

A common and effective method for the synthesis of internal alkynes like this compound involves the alkylation of a smaller terminal alkyne.

Proposed Synthesis Pathway

A plausible two-step synthesis starts with a commercially available shorter-chain terminal alkyne and a bromo-alcohol.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Deprotonation of 1-Heptyne:

-

Dissolve 1-heptyne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

-

Alkylation with 9-Bromo-1-nonanol:

-

To the solution of the lithium acetylide, add one equivalent of 9-bromo-1-nonanol dissolved in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification Considerations for Long-Chain Alkynols

Purification of long-chain alcohols can be challenging due to their physical properties.

-

Column Chromatography: Silica gel is effective for separating the desired product from starting materials and byproducts. The polarity of the eluent system (e.g., hexane/ethyl acetate) needs to be optimized.

-

Distillation: High-vacuum distillation can be used for further purification if the compound is thermally stable.[6] However, given the predicted high boiling point, this may not be practical in all laboratory settings.

Analytical Characterization Workflow

A robust analytical method is crucial for confirming the identity and purity of this compound. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this type of compound.

Sources

- 1. This compound | 88109-73-3 [chemicalbook.com]

- 2. This compound (CAS 88109-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 7-Hexadecyn-1-ol | C16H30O | CID 549047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-Hexadecyn-1-ol | C16H30O | CID 144130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 9-Hexadecyn-1-ol

This guide provides an in-depth analysis of the spectroscopic data for 9-Hexadecyn-1-ol, a long-chain acetylenic alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with predictive analysis based on established chemical principles and comparative data from its isomers.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₁₆H₃₀O, Molar Mass: 238.41 g/mol , CAS: 88109-73-3) is a linear 16-carbon alcohol featuring a single internal alkyne functional group at the C-9 position. The precise structural elucidation of such molecules is paramount for their application in fields ranging from materials science to the synthesis of complex bioactive molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for unambiguous structure verification and purity assessment.

This guide will delve into the characteristic spectral features of this compound. While experimental Infrared data is publicly available, a comprehensive set of experimental NMR and Mass Spectrometry data is not. Therefore, this document will present the available experimental IR data and provide a robust, predictive analysis for ¹H NMR, ¹³C NMR, and Mass Spectrometry based on foundational spectroscopic theory and data from closely related isomers.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a standardized atom numbering system is essential. The structure of this compound is depicted below, with carbons numbered sequentially starting from the hydroxyl-bearing carbon.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Disclaimer: Experimental NMR data for this compound is not readily available in public databases. The following analysis is predictive, based on established chemical shift theory and comparative data from isomers such as 7-Hexadecyn-1-ol and 11-Hexadecyn-1-ol. [1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the long alkyl chain, with specific, less intense signals from the protons near the alcohol and alkyne functional groups.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.64 | Triplet | 2H |

| H-16 (-CH₃) | ~0.88 | Triplet | 3H |

| H-8, H-11 (-C≡C-CH₂-) | ~2.14 | Multiplet | 4H |

| H-2 (-CH₂CH₂OH) | ~1.57 | Quintet | 2H |

| H-15 (-CH₂CH₃) | ~1.2-1.4 | Multiplet | 2H |

| H-3 to H-7, H-12 to H-14 (-CH₂-) | ~1.2-1.4 | Multiplet | 16H |

| -OH | Variable (e.g., ~1.5) | Singlet (broad) | 1H |

Interpretation:

-

Hydroxymethyl Protons (H-1): The protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around 3.64 ppm, due to coupling with the adjacent H-2 protons.

-

Propargyllic Protons (H-8, H-11): The methylene protons adjacent to the alkyne (propargyllic protons) are deshielded and will likely resonate around 2.14 ppm. [3]* Alkyl Chain Protons: The bulk of the methylene groups in the saturated chains (H-3 to H-7 and H-12 to H-14) will overlap in a complex multiplet in the region of 1.2-1.4 ppm. The terminal methyl group (H-16) will appear as a triplet at approximately 0.88 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It will typically appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For the symmetric this compound, we expect to see fewer than 16 signals due to some chemical equivalency.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~62.9 |

| C-9, C-10 (-C≡C-) | ~80.5 |

| C-8, C-11 (-C≡C-CH₂-) | ~18.7 |

| C-16 (-CH₃) | ~14.1 |

| C-2 | ~32.7 |

| C-15 | ~22.7 |

| Other -CH₂- | ~25.6 - 31.9 |

Interpretation:

-

Alkynyl Carbons (C-9, C-10): The sp-hybridized carbons of the internal alkyne are a key diagnostic feature and are expected to resonate in the region of 80.5 ppm. In a perfectly symmetric environment, they might be indistinguishable.

-

Hydroxymethyl Carbon (C-1): The carbon attached to the hydroxyl group is deshielded and appears downfield at approximately 62.9 ppm.

-

Propargyllic Carbons (C-8, C-11): The carbons adjacent to the alkyne are shifted to lower frequency (upfield) and are predicted to be around 18.7 ppm.

-

Alkyl Chain Carbons: The remaining methylene carbons will appear in the typical aliphatic region of ~25-32 ppm, with the terminal methyl carbon (C-16) being the most shielded at ~14.1 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a proton-decoupled experiment is usually performed to improve sensitivity and simplify the spectrum. This involves irradiating the sample with a broad range of proton frequencies during ¹³C acquisition, which collapses the C-H coupling and provides a single peak for each unique carbon. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final frequency-domain spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Predicted Mass Spectrum Fragmentation

| m/z | Ion Identity | Comments |

| 238 | [M]⁺ | Molecular ion. Expected to be weak or absent. |

| 220 | [M-H₂O]⁺ | Loss of water from the molecular ion. |

| Various | [CₙH₂ₙ₊₁]⁺ | Series of peaks corresponding to cleavage of the alkyl chain. |

| Various | Cleavage α to the alkyne | Fragmentation at the C-C bonds adjacent to the alkyne. |

Interpretation:

In the EI mass spectrum of a long-chain primary alcohol, the molecular ion peak is often weak or undetectable. [4]A common fragmentation pathway is the loss of a water molecule (M-18), which would give a peak at m/z 220.

The spectrum is expected to be dominated by fragmentation of the long alkyl chain, leading to a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). [5] Cleavage of the C-C bonds adjacent to the alkyne is also a likely fragmentation pathway. This would lead to characteristic fragment ions that can help to locate the position of the triple bond. For this compound, cleavage between C-8 and C-9, or C-10 and C-11, would be diagnostic.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The available experimental IR spectrum confirms the presence of the key hydroxyl and alkyl functionalities. While experimental NMR and mass spectra are not publicly available, a detailed predictive analysis, grounded in fundamental principles and comparative data from isomers, has been presented. This information serves as a valuable resource for the identification and characterization of this long-chain alkynol and provides a framework for the acquisition and interpretation of future experimental data.

References

-

PubChem. 11-Hexadecyn-1-ol. National Center for Biotechnology Information. [Link]

-

University of Regensburg. Chemical Shifts. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 7-Hexadecyn-1-ol. National Center for Biotechnology Information. [Link]

-

JoVE. Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. This compound. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

A Technical Guide to the Physical Properties of Long-Chain Alkynols for Advanced Research & Development

Abstract: Long-chain alkynols (LCAOs), aliphatic chains containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C), are a class of molecules with increasing significance in medicinal chemistry, materials science, and synthetic organic chemistry. Their unique structural features—the hydrophilic alcohol head, the rigid and linear alkyne cassette, and the hydrophobic alkyl tail—impart distinct physical properties that govern their behavior in both chemical and biological systems. This guide provides an in-depth analysis of these properties, focusing on the structure-property relationships critical for researchers, scientists, and drug development professionals. We will explore phase transitions, solubility, density, and key spectroscopic identifiers, grounded in established experimental protocols and their underlying scientific principles.

Introduction: The Structural & Functional Uniqueness of LCAOs

Long-chain alkynols are bifunctional molecules whose properties are a composite of their constituent parts. The hydroxyl group enables hydrogen bonding, significantly influencing boiling points and solubility in polar media.[1][2] The alkyne group, with its sp-hybridized carbons and linear geometry, introduces rigidity and a region of high electron density.[3][4] This triple bond can be terminal (R-C≡C-H) or internal (R-C≡C-R'), a distinction that profoundly impacts molecular packing, acidity, and reactivity.[3][4] For drug development professionals, LCAOs serve as versatile building blocks, acting as rigid linkers in complex molecules like Proteolysis Targeting Chimeras (PROTACs), or as chemical probes for bioorthogonal "click" chemistry reactions.[5][6][7][8][9] Understanding their physical properties is paramount for predicting their behavior in synthetic protocols, formulation studies, and biological environments.

Core Physical Properties & Structure-Property Causality

The physical behavior of an LCAO is not static; it is finely tuned by three primary structural variables:

-

Carbon Chain Length (n): The number of methylene (-CH₂) units.

-

Alkyne Position: The location of the triple bond along the chain.

-

Functional Group Isomerism: The relative positions of the -OH and C≡C groups.

Phase Transitions: Melting and Boiling Points

The energy required to transition an LCAO from a solid to a liquid (melting) or a liquid to a gas (boiling) is a direct measure of the strength of its intermolecular forces.

Causality & Key Principles:

-

Effect of Chain Length: As the carbon chain length increases, van der Waals dispersion forces—temporary dipoles arising from electron cloud fluctuations—become significantly stronger.[1] This increased intermolecular attraction requires more thermal energy to overcome, leading to a predictable increase in both melting and boiling points within a homologous series.[1][2]

-

Impact of the Hydroxyl Group: The -OH group facilitates strong hydrogen bonding, a potent intermolecular force that dramatically elevates boiling points compared to alkanes or even alkynes of similar molecular weight.[1][2]

-

Influence of the Alkyne Group: The linear geometry of the alkyne group can enhance molecular packing in the solid state, potentially leading to higher melting points compared to the more flexible, analogous alkanes or the kinked alkenes.[10][11] Furthermore, the polarizable π-electron cloud of the triple bond contributes to stronger dispersion forces, raising the boiling point.[11]

-

Branching and Isomerism: Branching along the carbon chain disrupts efficient packing and reduces the effective surface area for van der Waals interactions, generally leading to lower melting and boiling points compared to straight-chain isomers.[1][2]

Table 1: Illustrative Phase Transition Data for C10 Alcohols & Alkynes

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Decanol | C₁₀H₂₂O | 158.28 | 6.4 | 232.9 |

| 1-Decyne | C₁₀H₁₈ | 138.25 | -40 | 174 |

| 9-Decyn-1-ol | C₁₀H₁₈O | 154.25 | ~14-16 | 235-240 (est.) |

| 5-Decyne | C₁₀H₁₈ | 138.25 | -61 | 178 |

| 5-Decyn-1-ol | C₁₀H₁₈O | 154.25 | N/A | 110-112 (at 10 mmHg) |

Note: Data is compiled from various chemical data sources. Boiling points for high-molecular-weight compounds are often reported under vacuum to prevent decomposition.[12][13]

Solubility

The principle of "like dissolves like" governs solubility.[14] The dual nature of LCAOs—a polar head and a nonpolar tail—results in amphiphilic character.

Causality & Key Principles:

-

Aqueous Solubility: The hydroxyl group can hydrogen-bond with water, making short-chain alkynols (up to C4 or C5) reasonably soluble. However, as the hydrophobic alkyl chain lengthens, its influence dominates, drastically reducing water solubility.[15] Beyond five carbons, LCAOs are considered sparingly soluble to insoluble in water.[15]

-

Organic Solvent Solubility: The long, nonpolar alkyl chain ensures good solubility in nonpolar organic solvents like hexane, toluene, and diethyl ether. Solubility in more polar organic solvents like ethanol or acetone is also generally high, as these solvents can interact with both the polar -OH group and the nonpolar chain.

Density and Viscosity

Density and viscosity are bulk properties that reflect molecular mass, packing efficiency, and intermolecular friction.

Causality & Key Principles:

-

Density: For a homologous series, density tends to increase with chain length as the molecular weight increases more rapidly than the molecular volume. The presence of the hydroxyl group also increases density compared to the corresponding alkyne due to hydrogen bonding allowing for tighter molecular packing.

-

Viscosity: Viscosity, a measure of a fluid's resistance to flow, is highly dependent on intermolecular forces. The hydrogen bonding capability of the -OH group and the increasing van der Waals forces with chain length mean that viscosity increases significantly as the LCAO gets larger.[16][17][18] Polyhydric alcohols are notably more viscous than monohydric ones due to a greater degree of hydrogen bonding.[19]

Experimental Determination of Physical Properties

Accurate characterization of LCAOs requires robust and validated experimental protocols. As a Senior Application Scientist, I advocate for an integrated approach to ensure data integrity.

Workflow for Physicochemical Characterization

Caption: Integrated workflow for the physicochemical characterization of a novel long-chain alkynol.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique for measuring the heat flow associated with thermal transitions in a material.[20][21] It provides precise melting points (Tₘ) and the enthalpy of fusion (ΔHfus).

Principle: A sample and an inert reference are heated at a constant rate.[21] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference. The instrument measures the extra heat flow required to maintain a zero temperature difference, which is recorded as a peak.[20][21]

Step-by-Step Methodology:

-

Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified LCAO into a clean aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the expected melting point.

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at the same rate.

-

Perform a second heating cycle using the same parameters. The second cycle is often used for analysis as it provides data on a sample with a consistent thermal history.[22]

-

-

Data Analysis: Analyze the thermogram from the second heating scan. The melting point (Tₘ) is typically taken as the onset temperature or the peak temperature of the endothermic event. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

Protocol: Boiling Point Determination

For high-boiling-point liquids like many LCAOs, determination at atmospheric pressure can lead to decomposition. Therefore, methods for both atmospheric and reduced pressure are crucial.

A. Thiele Tube Method (Atmospheric Pressure, Small Scale): This classic method is suitable for small amounts of sample.[23][24]

-

Setup: Place a small amount (~0.5 mL) of the LCAO into a small test tube. Invert a sealed-end capillary tube and place it into the sample.[23]

-

Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling-point oil (e.g., mineral oil).[25]

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a rapid stream of bubbles will emerge from the capillary tube.[25]

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[23][25]

B. Vacuum Distillation (Reduced Pressure, Preparative Scale): This is the preferred method for purifying and determining the boiling point of thermally sensitive or very high-boiling compounds.[26]

-

Apparatus: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Procedure: Place the LCAO sample in the distilling flask with boiling chips or a magnetic stir bar.

-

Evacuation: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired, stable pressure (e.g., 10 mmHg).

-

Heating: Gently heat the distilling flask.

-

Measurement: Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer bulb. Simultaneously record the stable pressure from the manometer. This pair of values (e.g., 110°C at 10 mmHg) is the boiling point under vacuum.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides invaluable, non-destructive confirmation of an LCAO's chemical structure.[27][28][29]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[27]

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C≡C Stretch: A weak to medium, sharp absorption around 2100-2260 cm⁻¹. This peak is often weak for symmetric internal alkynes.

-

≡C-H Stretch (Terminal Alkynes): A sharp, strong absorption appears around 3300 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.[3]

-

C-H Stretches (Alkyl): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the aliphatic chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[30]

-

¹H NMR:

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm) and is exchangeable with D₂O.

-

Acetylenic Proton (≡C-H): A signal around 1.9-2.5 ppm.

-

Protons on Carbon next to -OH (-CH₂-OH): A triplet around 3.6 ppm.

-

Protons on Carbon next to C≡C (-CH₂-C≡C): A signal around 2.2 ppm.

-

Alkyl Chain Protons (-CH₂-): A complex multiplet region between 1.2-1.6 ppm.

-

-

¹³C NMR:

-

Alkynyl Carbons (-C≡C-): Two signals in the region of 65-90 ppm.

-

Carbon attached to -OH (-C-OH): A signal around 60-70 ppm.

-

-

Relevance in Drug Development & Advanced Applications

The distinct physical properties of LCAOs directly translate to their utility in pharmaceutical and materials science.

Caption: Logical relationships between LCAO structure, properties, and R&D applications.

-

Self-Assembly and Formulation: The amphiphilic nature of LCAOs drives their self-assembly into ordered structures like monolayers, micelles, or liquid crystals, which is fundamental for creating drug delivery vehicles.[31][32][33][34] Their defined melting points and solubilities are critical parameters for designing stable formulations.

-

Molecular Scaffolding: The rigidity of the alkyne linker is exploited in medicinal chemistry to hold pharmacophores at optimal distances and orientations for binding to biological targets.[4][5] The ability to modify the alkyl chain length allows for fine-tuning of properties like lipophilicity and cell permeability, which is a key strategy in drug design.[35][36]

-

Bioorthogonal Chemistry: Terminal alkynes are cornerstone functional groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition—"click chemistry." This allows for the precise covalent attachment of LCAOs to other molecules (e.g., fluorophores, targeting ligands, or proteins) in complex biological systems, making them ideal as chemical probes.[7][8]

Conclusion

The physical properties of long-chain alkynols are a direct consequence of their unique trifunctional structure. A thorough understanding of how chain length and the positioning of the hydroxyl and alkyne groups dictate phase behavior, solubility, and spectroscopic signatures is essential for any scientist working with these molecules. By employing rigorous experimental protocols for characterization, researchers can confidently leverage the tunable properties of LCAOs to design next-generation pharmaceuticals, advanced materials, and sophisticated biological probes.

References

-

Title: Densities, Viscosities, and Derived Properties for Binary Mixtures of Long-Chain Alcohols Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: 6.2B: Step-by-Step Procedures for Boiling Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: Properties and Trends of Organic Compounds Source: Student Academic Success Services, Queen's University URL: [Link]

-

Title: Viscosity and Density of n -Alcohols at Temperatures between (298.15 and 323.15) K and Pressures up to 30 MPa Source: ResearchGate URL: [Link]

-

Title: Methods of determination of the boiling point Source: Course Hero URL: [Link]

-

Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]

-

Title: HSC Chemistry: Hydrocarbons, Alkanes, Alkenes and Alkynes Source: Science Ready URL: [Link]

-

Title: Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Methods for the Determination of the Normal Boiling Point of a High Boiling Liquid Source: South Coast Air Quality Management District URL: [Link]

-

Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules Source: PubMed URL: [Link]

-

Title: Design, synthesis, and anticancer evaluation of long-chain alkoxylated mono-carbonyl analogues of curcumin Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of long chain O-acyl-l-alaninols and investigation of drug encapsulation and release by equimolar O-myristoyl-l-alaninol/SDS catanionic liposomes Source: Royal Society of Chemistry URL: [Link]

-

Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Differential Scanning Calorimetry of Protein–Lipid Interactions Source: Springer Link URL: [Link]

-

Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules Source: ResearchGate URL: [Link]

-

Title: Investigation Of the Molecular Interaction Between N-Alcohols and Dimethyl Ethanol Ammonium Bromide Surfactant in Aqueous Micell Source: International Journal of Futuristic and Innovative Research URL: [Link]

-

Title: What is the reason that alkynes generally have lower melting points than alkanes? Source: Quora URL: [Link]

-

Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Source: Semantic Scholar URL: [Link]

-

Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds Source: ResearchGate URL: [Link]

-

Title: BOILING POINT DETERMINATION Source: University of Calgary URL: [Link]

-

Title: Alcohols Source: Innovative Education URL: [Link]

-

Title: Melting points of nine families of long-chain, unbranched organic... Source: ResearchGate URL: [Link]

-

Title: Functional Groups In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

-

Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: OpenReview URL: [Link]

-

Title: Unlocking Cryogenic Self‐Assembly of Lyotropic Liquid Crystals: A Molecular Perspective From Short‐Range to Long‐Range Scales Source: National Institutes of Health URL: [Link]

-

Title: 3 Trends That Affect Boiling Points Source: Master Organic Chemistry URL: [Link]

-

Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry Source: YouTube URL: [Link]

-

Title: Long‐chain polymer crystals Source: Physics Today URL: [Link]

-

Title: 2.5 Solubility of Alkanes Source: Chemistry LibreTexts URL: [Link]

-

Title: 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells Source: MDPI URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Sydney URL: [Link]

-

Title: Boiling Point Under Vacuum: Detailed Explanations Source: YouTube URL: [Link]

-

Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Vacuum pressure lowering boiling point. Distillation and troubleshooting Source: Reddit URL: [Link]

-

Title: Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs Source: MDPI URL: [Link]

-

Title: Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells Source: PubMed URL: [Link]

-

Title: What Is Crystallization-Driven Self-Assembly? Source: YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties Source: SciTechnol URL: [Link]

-

Title: Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells Source: ResearchGate URL: [Link]

-

Title: Boiling Point of Organic Compounds Source: YouTube URL: [Link]

Sources

- 1. monash.edu [monash.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceready.com.au [scienceready.com.au]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. ijfmr.com [ijfmr.com]

- 19. innovativeeducation.org [innovativeeducation.org]

- 20. ucm.es [ucm.es]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. uomus.edu.iq [uomus.edu.iq]

- 26. aqmd.gov [aqmd.gov]

- 27. openreview.net [openreview.net]

- 28. m.youtube.com [m.youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Unlocking Cryogenic Self‐Assembly of Lyotropic Liquid Crystals: A Molecular Perspective From Short‐Range to Long‐Range Scales - PMC [pmc.ncbi.nlm.nih.gov]

- 32. physicstoday.aip.org [physicstoday.aip.org]

- 33. m.youtube.com [m.youtube.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. Design, synthesis, and anticancer evaluation of long-chain alkoxylated mono-carbonyl analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Discovery and natural occurrence of 9-Hexadecyn-1-ol

An In-Depth Technical Guide to 9-Hexadecyn-1-ol: A Key Precursor in Pheromone Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a long-chain acetylenic alcohol. While not distinguished by its direct discovery in nature, this compound holds significant importance as a synthetic intermediate in the field of chemical ecology and pest management. Its primary role is that of a stable and versatile precursor for the stereoselective synthesis of (Z)-alkene-containing insect sex pheromones, most notably (Z)-9-hexadecenal and (Z)-9-hexadecen-1-ol. This document details the chemical properties of this compound, explores the context of its synthetic utility, outlines its crucial role in producing biologically active pheromones found in various lepidopteran species, and provides detailed synthetic and analytical methodologies. The guide is intended for researchers, chemists, and drug development professionals working in agrochemistry, chemical synthesis, and entomology.

Chemical Identity and Properties

This compound is a C16 fatty alcohol characterized by a carbon-carbon triple bond at the C-9 position. This alkyne functionality is the key to its synthetic utility.

| Property | Value | Source(s) |

| IUPAC Name | Hexadec-9-yn-1-ol | [1][2] |

| Synonyms | 9-Hexadecin-1-ol | [1] |

| CAS Number | 88109-73-3 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀O | [1][2][4] |

| Molecular Weight | 238.41 g/mol | [1][2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

The Context of Discovery: A Synthetic Keystone

The discovery and isolation of novel natural products is a cornerstone of chemical research. However, the significance of this compound is not rooted in its identification from a natural source, but in its value as a synthetic building block. Its "discovery" is intrinsically linked to the need for efficient and controlled synthesis of high-purity insect pheromones for agricultural applications.

The central challenge in synthesizing many lepidopteran pheromones is the precise construction of a (Z)-configured (or cis) double bond. The biological activity of these pheromones is often highly dependent on stereoisomeric purity; the presence of the corresponding (E)-isomer can act as an antagonist, reducing or eliminating the desired behavioral response in the target insect.

This is where the utility of an alkyne precursor like this compound becomes paramount. The carbon-carbon triple bond provides a perfect chemical handle for stereoselective reduction. Through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, a syn-addition of two hydrogen atoms across the triple bond can be achieved, yielding the desired (Z)-alkene with high fidelity. This synthetic strategy is a cornerstone of modern pheromone manufacturing, providing a reliable pathway to the biologically active isomer.

Caption: The strategic role of this compound as a precursor.

Natural Occurrence of Related Pheromones

While this compound itself is not typically cited as a naturally occurring compound, it is the direct precursor to alcohols and aldehydes that are vital semiochemicals for numerous insect species. The corresponding (Z)-alkene derivatives are key components of the sex pheromone blends used by several economically significant agricultural pests.

| Pheromone Component | Species | Common Name | Family |

| (Z)-9-Hexadecenal | Helicoverpa armigera | Cotton Bollworm | Noctuidae |

| Heliothis virescens | Tobacco Budworm | Noctuidae | |

| Scirpophaga incertulas | Rice Yellow Stem Borer | Crambidae | |

| Diatraea grandiosella | Southwestern Corn Borer | Crambidae | |

| (Z)-9-Hexadecen-1-ol | Helicoverpa assulta | Oriental Tobacco Budworm | Noctuidae |

| Sesamia grisescens | Pink Sugarcane Borer | Noctuidae | |

| Bombus humilis | Brown-banded Carder Bee | Apidae |

This table is a representative list; these compounds are components in the pheromone blends of many other species.[1][5][6][7]

The identification of these compounds in nature is typically achieved by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of solvent extracts from the pheromone glands of female insects.[7]

Synthetic Pathways and Methodologies

The synthesis of insect pheromones from this compound is a multi-step process that demands precision to ensure high purity of the final active product. The following protocols represent a standard, field-proven workflow.

Protocol: Stereoselective Reduction to (Z)-9-Hexadecen-1-ol

This procedure utilizes Lindlar's catalyst for a partial hydrogenation of the alkyne to the (Z)-alkene. The catalyst is "poisoned" (partially deactivated) with lead acetate and quinoline to prevent over-reduction to the corresponding alkane, hexadecan-1-ol.

Methodology:

-

Catalyst Preparation: Prepare Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

-

Reaction Setup: In a hydrogenation flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or hexane). Add the Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a secondary poison).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (typically via a balloon). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress closely by TLC or GC. The reaction is complete when the starting alkyne is consumed. It is critical to stop the reaction at this point to prevent isomerization to the (E)-alkene or over-reduction.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-Hexadecen-1-ol can be purified further by column chromatography if necessary, though the reaction is often clean enough for the next step.

Protocol: Oxidation to (Z)-9-Hexadecenal

The conversion of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.

Methodology:

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend PCC (approx. 1.5 equivalents) in a dry, non-protic solvent like dichloromethane (DCM).

-

Reaction: Dissolve the (Z)-9-Hexadecen-1-ol (1 equivalent) in dry DCM and add it to the PCC suspension in one portion.

-

Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours and can be monitored by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Florisil to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude (Z)-9-Hexadecenal can be purified by flash column chromatography on silica gel to yield the final, high-purity pheromone component.

Sources

- 1. This compound, 9-Hexadecin-1-ol, Hexadec-9-yn-1-ol, 88109-73-3, (Z)-9-hexadecenal, hexadecyn, Mumbai, India [jaydevchemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 88109-73-3 [chemicalbook.com]

- 4. This compound (CAS 88109-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Semiochemical compound: (Z)-9-Hexadecen-1-ol | C16H32O [pherobase.com]

- 6. (Z)-9-hexadecenal, 56219-04-6 [thegoodscentscompany.com]

- 7. (Z)-9-Hexadecenal|CAS 56219-04-6|Pheromone [benchchem.com]

The Pivotal Role of Terminal Alkynes in Fatty Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The terminal alkyne, a seemingly simple chemical motif, imparts profound biological significance to fatty alcohols, transforming them from basic metabolic intermediates into versatile tools for research and potential therapeutic agents. This guide provides an in-depth exploration of the multifaceted roles of terminal alkyne-functionalized fatty alcohols. We will delve into their natural occurrence, their transformative impact as bioorthogonal chemical probes for elucidating complex biological processes, and their emerging potential in drug discovery as targeted enzyme inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also actionable experimental insights and protocols.

Introduction: The Unique Chemical Persona of the Terminal Alkyne in a Biological Context

Fatty alcohols are fundamental components of cellular lipid metabolism, serving as precursors for waxes, ether lipids, and signaling molecules.[1] Their metabolic flux is tightly regulated by a network of enzymes, and dysregulation is implicated in various pathological states. The introduction of a terminal alkyne (a carbon-carbon triple bond at the omega-position) into a fatty alcohol backbone creates a molecule with a unique chemical personality that is largely inert to biological systems, yet highly reactive in a controlled, bioorthogonal manner.[2] This "chemical handle" is the cornerstone of their utility, allowing for the precise and specific attachment of reporter molecules, such as fluorophores or affinity tags, via "click chemistry."[2][3] This powerful approach enables the visualization and tracking of fatty alcohol metabolism and interactions in real-time within living systems.

The Fatty Alcohol Cycle: A Primer on Metabolic Conversions

To appreciate the significance of terminal alkyne fatty alcohols as probes and potential modulators, a foundational understanding of the fatty alcohol cycle is essential. This metabolic pathway governs the synthesis and degradation of fatty alcohols, maintaining cellular homeostasis.

The cycle begins with the reduction of fatty acyl-CoAs to fatty alcohols, a reaction catalyzed by fatty acyl-CoA reductases (FARs).[4] This conversion can proceed through a fatty aldehyde intermediate.[5] These newly synthesized fatty alcohols can then be incorporated into more complex lipids, such as wax esters and ether glycerolipids.[4] Conversely, fatty alcohols can be oxidized back to fatty aldehydes by fatty alcohol dehydrogenases (ADHs) or fatty alcohol oxidases (FAOs), and subsequently to fatty acids by fatty aldehyde dehydrogenases (FALDHs).[1][6] This dynamic interplay ensures a balanced pool of fatty alcohols for various cellular needs.

Figure 1. Simplified schematic of the fatty alcohol metabolic cycle, highlighting key enzymatic conversions.

Naturally Occurring Polyacetylenic Alcohols: Nature's Bioactive Leads

While the majority of research focuses on synthetically derived terminal alkyne fatty alcohols, nature provides intriguing examples of polyacetylenic alcohols with significant biological activities. These compounds, often found in plants and marine organisms, feature one or more alkyne functionalities and exhibit a range of effects, including cytotoxic and antiproliferative activities against cancer cells.[7][8][9]

For instance, panaxytriol, panaxynol, and panaxydol, isolated from the roots of Panax ginseng, are polyacetylenic alcohols that have demonstrated antiproliferative effects on various tumor cell lines.[9] Another example is cis-heptadeca-1,9-diene-4,6-diyn-3-ol, a polyacetylenic alcohol found in carrots (Daucus carota).[10] The study of these natural products provides valuable insights into the potential therapeutic applications of alkyne-containing lipids and serves as a foundation for the design of novel synthetic analogs with enhanced potency and selectivity.

| Compound | Source | Reported Biological Activity |

| Panaxytriol | Panax ginseng | Antiproliferative against tumor cells[9] |

| Panaxynol | Panax ginseng | Antiproliferative against tumor cells[9] |

| Panaxydol | Panax ginseng | Antiproliferative against tumor cells[9] |

| cis-Heptadeca-1,9-diene-4,6-diyn-3-ol | Daucus carota (carrot) | Toxicant[10] |

| Strongylodiols A, B, and C | Strongylophora marine sponge | Cytotoxic[11] |

Table 1. Examples of naturally occurring polyacetylenic alcohols and their associated biological activities.

Terminal Alkyne Fatty Alcohols as Bioorthogonal Probes: Illuminating Cellular Processes

The true power of terminal alkyne fatty alcohols in modern biological research lies in their application as bioorthogonal chemical reporters. By introducing these molecular probes into cellular systems, researchers can hijack the cell's natural metabolic machinery to incorporate the alkyne tag into various lipid species and lipid-modified proteins.[12] The alkyne group then serves as a versatile handle for downstream detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[13]

Figure 2. General workflow for the use of ω-alkynyl fatty alcohols as bioorthogonal probes.

Probing Fatty Alcohol Metabolism and Localization

By treating cells with an ω-alkynyl fatty alcohol, its metabolic fate can be traced. The alkyne tag will be present on the fatty alcohol itself as it moves through cellular compartments, and it will be incorporated into downstream metabolites and complex lipids. Following cell lysis and click chemistry with an azide-biotin probe, these tagged molecules can be enriched and identified by mass spectrometry, providing a detailed snapshot of fatty alcohol flux. Alternatively, using an azide-fluorophore allows for the visualization of the subcellular localization of these lipids via fluorescence microscopy.[12]

Identifying Protein-Lipid Interactions and Modifications

A significant application of these probes is in the study of protein lipidation, a crucial post-translational modification that governs protein localization and function.[13] While protein acylation with fatty acids is more extensively studied, fatty alcohols can also be attached to proteins. Terminal alkyne fatty alcohol probes can be metabolically incorporated into these modified proteins. Subsequent click chemistry with a biotin-azide tag allows for the affinity purification and identification of these lipidated proteins by mass spectrometry. This approach can also be adapted to study non-covalent protein-lipid interactions by using photo-activatable cross-linking groups in conjunction with the alkyne tag.

Experimental Protocol: Metabolic Labeling of Cellular Proteins with ω-Alkynyl Fatty Alcohols

This protocol provides a general framework for the metabolic labeling of cultured mammalian cells with an ω-alkynyl fatty alcohol, followed by lysis and click chemistry for downstream analysis.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

ω-alkynyl fatty alcohol (e.g., 11-dodecyn-1-ol) stock solution in DMSO

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Azide-functionalized reporter probe (e.g., biotin-azide, fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

-

Probe Preparation: Prepare the labeling medium by complexing the ω-alkynyl fatty alcohol with fatty acid-free BSA in serum-free medium. A typical final concentration is 10-50 µM.

-

Metabolic Labeling: Replace the cell culture medium with the labeling medium and incubate for a desired period (e.g., 4-24 hours). The optimal labeling time should be determined empirically.

-

Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: azide probe, CuSO₄, and sodium ascorbate. The use of a copper-chelating ligand is recommended to improve reaction efficiency and reduce protein degradation. b. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications, such as:

-

SDS-PAGE and Western Blotting: If a biotin-azide was used, the proteins can be separated by SDS-PAGE, transferred to a membrane, and detected with streptavidin-HRP.

-

Affinity Purification: Biotin-labeled proteins can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.

-

Fluorescence Imaging: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

-

Terminal Alkyne Fatty Alcohols in Drug Development: A Frontier of Opportunity

The unique chemical properties of the terminal alkyne group also position these fatty alcohol analogs as promising candidates for drug development.

Enzyme Inhibition

The enzymes of the fatty alcohol cycle, such as FARs and FALDHs, represent potential therapeutic targets for diseases characterized by aberrant lipid metabolism. The terminal alkyne moiety can be designed to act as a warhead, forming a covalent bond with a key active site residue of the target enzyme, leading to irreversible inhibition. The design of such inhibitors would involve synthesizing fatty alcohol analogs where the alkyne is strategically placed to interact with the enzyme's active site. The inhibitory potential of these compounds can be assessed using in vitro enzyme activity assays. For example, the activity of a fatty acyl-CoA reductase can be monitored by measuring the decrease in NADPH absorbance at 340 nm in the presence of the alkyne-containing inhibitor.

Anticancer Potential